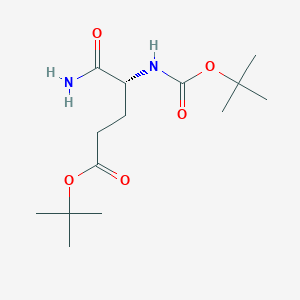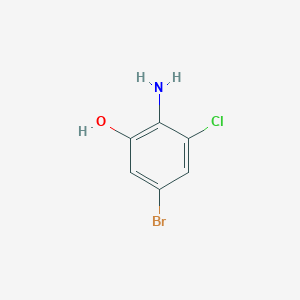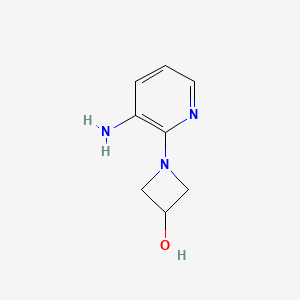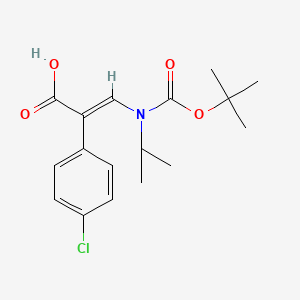
20-Bromo-1,1,1-trideuterioicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Bromo-1,1,1-trideuterioicosane is a deuterated analogue of 20-bromoicosane, a long-chain alkane with a bromine atom attached to the 20th carbon atom. This compound has gained attention in various fields of research due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-Bromo-1,1,1-trideuterioicosane typically involves the bromination of 1,1,1-trideuterioicosane. The reaction is carried out under controlled conditions to ensure selective bromination at the 20th carbon atom. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature to avoid over-bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of deuterated starting materials is essential to maintain the integrity of the deuterium atoms in the final compound .
Chemical Reactions Analysis
Types of Reactions: 20-Bromo-1,1,1-trideuterioicosane primarily undergoes substitution reactions due to the presence of the bromine atom. Common reactions include nucleophilic substitution (SN2) and elimination (E2) reactions .
Common Reagents and Conditions:
Nucleophilic Substitution (SN2): Typical reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature.
Elimination (E2): Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Major Products:
SN2 Reaction: The major product is 1,1,1-trideuterioicosane, formed by the replacement of the bromine atom with a hydroxyl group.
E2 Reaction: The major product is 1,1,1-trideuterioicosene, formed by the elimination of hydrogen bromide (HBr).
Scientific Research Applications
20-Bromo-1,1,1-trideuterioicosane has several applications in scientific research:
Chemistry: Used as a model compound in studies of deuterium isotope effects and reaction mechanisms.
Biology: Investigated for its potential use in labeling studies to track metabolic pathways and biological processes.
Medicine: Explored for its potential in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 20-Bromo-1,1,1-trideuterioicosane in chemical reactions involves the formation of a transition state where the bromine atom is replaced or eliminated. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of the bromine atom. In elimination reactions, the base abstracts a proton from a neighboring carbon atom, resulting in the formation of a double bond and the release of hydrogen bromide .
Comparison with Similar Compounds
20-Bromoicosane: The non-deuterated analogue of 20-Bromo-1,1,1-trideuterioicosane.
1-Bromoicosane: A brominated alkane with the bromine atom attached to the first carbon atom.
20-Chloroicosane: A chlorinated analogue with a chlorine atom instead of bromine at the 20th carbon atom.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Deuterium-labeled compounds are valuable in studying reaction mechanisms, isotope effects, and metabolic pathways. The deuterium atoms also enhance the stability and alter the pharmacokinetic properties of the compound, making it a valuable tool in drug development.
Properties
IUPAC Name |
20-bromo-1,1,1-trideuterioicosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZASMUMJSKOHFJ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
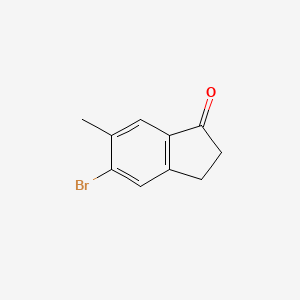

![(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1380562.png)
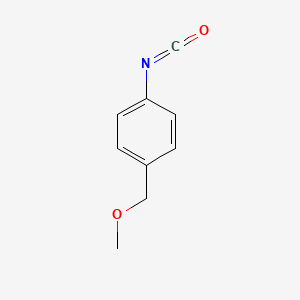
![1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-](/img/structure/B1380570.png)
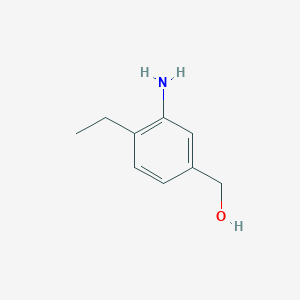

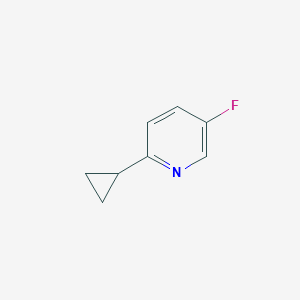
![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)
